4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Description
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene is a nitro-substituted 2H-chromene derivative characterized by a methyl group at position 4, a nitro group at position 3, and a trichloromethyl group at position 2 (Figure 1). Chromenes are oxygen-containing heterocycles with a fused benzene and pyran ring system, and 2H-chromenes exhibit dynamic biological and pharmacological properties. The trichloromethyl group introduces significant steric bulk and electron-withdrawing effects, which influence reactivity, stability, and interactions with biological targets. This compound’s structural features align with derivatives investigated for anticancer activity, such as 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, which demonstrated potent cytotoxicity (IC50 = 0.2 μM against MCF-7 breast cancer cells) .
Properties
IUPAC Name |
4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO3/c1-6-7-4-2-3-5-8(7)18-10(11(12,13)14)9(6)15(16)17/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRWRSKBZDJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene typically involves the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro (trifluoro) ethylidene nitromethanes . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Reaction with Azomethine Ylides
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene reacts with stabilized azomethine ylides (generated from methyl glycinate and arylaldehydes) to form Michael adducts. Unlike trifluoromethyl analogs, which undergo cyclization to chromeno[3,4-c]pyrrolidines, the trichloromethyl derivative yields anti-isomers with cis,trans-chromane ring configurations .
| Substrate (R) | Product | Yield (%) | Configuration |
|---|---|---|---|
| 4-Cl | 8a | 67 | anti, cis,trans |
| 4-MeO | 8b | 40 | anti, cis,trans |
Conditions: Room temperature, dichloromethane, triethylamine/AgOAc catalyst .
Reactivity with Malononitriles
In domino reactions with 2-(1-phenylalkylidene)malononitriles, the trichloromethyl group impedes aromatization, leading to nitro-rearrangement products instead of dibenzopyrans .
Failed Cycloadditions
Unlike 2-trifluoromethyl analogs, trichloromethyl-substituted chromenes do not undergo spontaneous [4+2]-cycloadditions with enamines. For example, reactions with morpholine-derived enamines yield unresolved mixtures or revert to starting materials under mild conditions .
Nitro Group Rearrangement
A rare -sigmatropic nitro-shift is observed in reactions with 2-(1-phenylpropylidene)malononitrile, forming intermediates confirmed by X-ray crystallography .
Acid Hydrolysis and Functionalization
Hydrolysis of trichloromethyl-substituted adducts in acidic media retains stereochemistry at the 3-position, unlike trifluoromethyl analogs, which exhibit partial epimerization. This stability is attributed to the steric hindrance of the trichloromethyl group .
Comparative Reactivity with Other Substituents
The trichloromethyl group’s electronic and steric effects lead to divergent reactivity compared to CF₃ or phenyl groups:
| Reaction Type | CF₃-Substituted | CCl₃-Substituted |
|---|---|---|
| Azomethine Ylide | Cyclized pyrrolidines | Michael adducts |
| Malononitrile Reaction | Dibenzo[b,d]pyrans | Rearrangement products |
| Acid Hydrolysis | Partial epimerization | Retention of configuration |
Key Mechanistic Considerations
-
Electrophilic Activation: The trichloromethyl group enhances nitroalkene electrophilicity, favoring nucleophilic attacks but hindering cyclization due to steric bulk .
-
Steric Effects: Bulkier CCl₃ disrupts planar transition states required for cycloadditions, promoting alternative pathways like rearrangements .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activities against various human tumor cell lines, suggesting its potential as a lead compound in drug development .
Research indicates that the compound can interact with specific molecular targets, leading to various biological effects. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the trichloromethyl group can also modify the compound’s activity .
Chemical Reactions
The compound is utilized as a building block in the synthesis of more complex molecules. It can undergo several types of reactions:
- Oxidation : Reduction of the nitro group to an amino group.
- Reduction : Conversion of the trichloromethyl group to a methyl group.
- Substitution : Nucleophilic aromatic substitution reactions involving various nucleophiles .
Case Study 1: Anticancer Activity
A study examined the cytotoxic effects of various 4-methyl-3-nitro-2H-chromene derivatives against six human tumor cell lines using an MTT assay. Among the tested compounds, certain derivatives demonstrated significant activity with IC50 values ranging from 12 to 45 nM, indicating strong potential for further development as anticancer agents .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process for this compound using environmentally friendly methods, such as one-pot reactions facilitated by reusable catalysts. This approach not only improved yields but also adhered to green chemistry principles .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties |
| Biological Activity | Interacts with molecular targets; potential for drug development |
| Chemical Reactions | Acts as a building block; undergoes oxidation, reduction, and substitution |
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloromethyl group can also participate in reactions that modify the compound’s activity and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position and Nature of Substituents
- 2-(Trichloromethyl) vs. 2-Aryl Groups: The trichloromethyl group at position 2 in the target compound contrasts with 2-aryl substituents in analogs like 2-(4-chlorophenyl)-3-nitro-2H-chromene.
3-Nitro Group :
The 3-nitro substituent is a common feature in cytotoxic chromenes. For example, 3-nitro-2H-chromenes with 8-methoxy or 4-chlorophenyl groups exhibit IC50 values in the low micromolar range, attributed to nitro group-mediated redox cycling and DNA damage .4-Methyl Group :
The 4-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., 4-phenyl in 4-phenyl-4H-chromenes). However, methyl groups can enhance metabolic stability .
Ring System Variations (2H vs. 4H-Chromenes)
- 2H-Chromenes: The target compound’s 2H-chromene scaffold allows for planar conformation, facilitating intercalation with DNA or enzyme active sites.
Multi-Component Reactions (MCRs)
- The target compound can be synthesized via MCRs using active methylene compounds (e.g., malononitrile) and aldehydes, similar to methods for 2-amino-4H-chromenes catalyzed by 3-nitrophenylboronic acid .
- In contrast, 2-aryl-3-nitro-2H-chromenes are often prepared via coupling reactions with α-iminoesters or azomethine ylides under AgOAc/Et3N catalysis, highlighting the versatility of nitrochromenes in cycloaddition chemistry .
Catalytic Systems
- Green catalysts like 3-nitrophenylboronic acid (yields >85%) are employed for 2-amino-4H-chromenes, while the target compound may require halogenated reagents for trichloromethyl group installation .
Anticancer Activity
- Potency: The target compound’s trichloromethyl group may enhance cytotoxicity compared to non-halogenated analogs. For instance, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (IC50 = 0.2 μM) is 36× more potent than etoposide, suggesting nitro and chloroaryl groups synergize for activity .
- Mechanism :
Apoptosis induction via caspase-3 activation is a shared mechanism among 3-nitro-2H-chromenes, though trichloromethyl derivatives may exhibit unique protein binding due to increased electrophilicity .
Antimicrobial and Anti-inflammatory Profiles
- 4H-Chromenes with nitromethyl groups (e.g., N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine) show antiviral and anti-inflammatory activity, while 2H-chromenes with electron-withdrawing groups (e.g., trifluoromethyl) demonstrate enhanced microbial inhibition .
Physicochemical and Crystallographic Properties
- Crystallography :
The trichloromethyl group in the target compound likely induces distinct crystal packing compared to brominated analogs (e.g., 3-bromo-4-phenyl-2H-chromene), affecting solubility and stability . - Lipophilicity: Calculated logP values for trichloromethyl derivatives are higher than those of methoxy or cyano-substituted chromenes, suggesting improved blood-brain barrier penetration .
Biological Activity
Overview
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This compound features a trichloromethyl group, a nitro group, and a methyl group, making it a subject of interest in medicinal chemistry due to its potential antimicrobial and anticancer properties.
- Chemical Structure : The compound's structure includes:
- A chromene core
- A nitro group at position 3
- A trichloromethyl group at position 2
- A methyl group at position 4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the trichloromethyl group may enhance the compound's reactivity and stability.
Antimicrobial Activity
Research indicates that derivatives of chromenes, including this compound, exhibit significant antimicrobial properties. Studies have shown that certain chromene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of chromene derivatives. For instance:
- Case Study : A study demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) at micromolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the chromene structure can significantly affect biological activity. For example, substituting different groups at specific positions can enhance or reduce anticancer efficacy .
Synthesis and Evaluation
A simple synthesis method for this compound has been established using N-unsubstituted imines of 2-hydroxyacetophenones. The synthesized compounds were evaluated for their biological activities, revealing promising results in both antimicrobial and anticancer assays .
Comparative Studies
Comparative studies with other chromene derivatives have shown that while many possess similar biological activities, the presence of the trichloromethyl group in this compound enhances its potency against certain cancer cell lines compared to other derivatives lacking this functional group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene, and what are critical reagent considerations?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted chromene precursors. For example, phosphoryl oxychloride (POCl₃) is frequently used as a cyclizing agent in chromene synthesis, as demonstrated in the preparation of structurally similar 4H-chromene derivatives . Key steps include refluxing intermediates with aryl acids or malonic acid under controlled conditions. Ensuring stoichiometric excess of nitrating agents (e.g., nitric acid) and trichloromethylation reagents (e.g., CCl₄ with Lewis acids) is critical to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group (-NO₂) and trichloromethyl (-CCl₃) groups produce distinct deshielded signals. For example, the nitro group causes downfield shifts in adjacent protons (δ 8.0–8.5 ppm), while the -CCl₃ group shows characteristic splitting in ¹³C NMR (δ 95–105 ppm) .
- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹, asymmetric stretching) and C-Cl (~750 cm⁻¹) confirm functional groups .
- Cross-validation with 2D NMR (COSY, HSQC) is recommended to resolve overlapping signals in the chromene backbone .
Q. What crystallographic methods are suitable for resolving the spatial arrangement of substituents in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for refinement, particularly SHELXL for small-molecule structures . The trichloromethyl group’s orientation and non-classical hydrogen bonds (e.g., C–H···O) can be visualized, as seen in analogous spiropyran derivatives . Ensure high-resolution data (R-factor < 0.05) to minimize positional errors .
Advanced Research Questions
Q. How can researchers address contradictions between computational modeling (DFT) and experimental spectroscopic data for nitro-substituted chromenes?
- Methodological Answer :
- Step 1 : Re-optimize the DFT model using solvent corrections (e.g., PCM for chloroform) and dispersion forces (e.g., Grimme’s D3), which are often overlooked in rigid chromene systems .
- Step 2 : Compare experimental NMR/IR with computed spectra (GIAO method for NMR; harmonic vibrational analysis for IR). Discrepancies in nitro-group torsion angles may arise from crystal-packing effects not modeled in gas-phase DFT .
- Step 3 : Validate with solid-state NMR if crystal-packing interactions dominate .
Q. What strategies optimize the regioselectivity of trichloromethylation in chromene derivatives?
- Methodological Answer :
- Use chloroform as a trichloromethyl anion (CCl₃⁻) precursor under basic conditions (e.g., KOH/DMF). The reaction proceeds via a radical pathway, with regioselectivity controlled by electron-deficient positions on the chromene core .
- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) at the 3-position direct CCl₃ to the 2-position due to resonance stabilization .
- Monitor reaction progress with TLC (hexane/EtOAc 8:2) to isolate intermediates .
Q. How can the photochromic behavior of this compound be exploited for bioimaging or molecular switching applications?
- Methodological Answer :
- Photochromism : The 2H-chromene moiety undergoes reversible ring-opening under UV light, forming a merocyanine isomer with a bathochromic shift (λmax ~592 nm). This property is tunable by substituents (e.g., -NO₂ enhances stability) .
- Application Design : Functionalize the chromene with bioconjugatable handles (e.g., -COOH) for tagging biomolecules. Use time-resolved fluorescence to track isomerization kinetics in cellular environments .
Q. What in vitro assays are appropriate for evaluating the biological activity of nitro- and trichloromethyl-substituted chromenes?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative strains. The trichloromethyl group enhances lipophilicity, improving membrane penetration .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa). Nitro groups may act as prodrugs, requiring nitroreductase activation .
- Mechanistic Studies : Pair with ROS detection kits to assess oxidative stress pathways linked to -NO₂/-CCl₃ groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
